molecular formula C20H13NO5 B12684019 Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate CAS No. 78333-60-5

Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate

Cat. No.: B12684019
CAS No.: 78333-60-5
M. Wt: 347.3 g/mol
InChI Key: SBUMJOJXIRIWBJ-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate is a complex organic compound with significant applications in pharmaceutical research. It is known for its antioxidant and anti-inflammatory properties, making it a crucial component in the development of new drugs .

Preparation Methods

The synthesis of Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate involves several steps. One common method includes the reaction of 2-(3-hydroxy-2-quinolyl)-1,3-dioxoindane-5-carbonyl chloride with methanol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of antioxidant and anti-inflammatory properties makes this compound particularly valuable in pharmaceutical research .

Properties

CAS No.

78333-60-5

Molecular Formula

C20H13NO5

Molecular Weight

347.3 g/mol

IUPAC Name

methyl 2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carboxylate

InChI

InChI=1S/C20H13NO5/c1-26-20(25)11-6-7-12-13(8-11)19(24)16(18(12)23)17-15(22)9-10-4-2-3-5-14(10)21-17/h2-9,16,22H,1H3

InChI Key

SBUMJOJXIRIWBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O

Origin of Product

United States

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